Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt
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Overview
Description
Sodium 1-hexadecyl sulfonatoacetate is an anionic surfactant with the molecular formula C18H35NaO5S. It is commonly used in various industrial and research applications due to its surfactant properties, which allow it to reduce surface tension and form micelles in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-hexadecyl sulfonatoacetate can be synthesized through the sulfonation of hexadecyl acetate. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In industrial settings, the production of sodium 1-hexadecyl sulfonatoacetate involves large-scale sulfonation reactors where hexadecyl acetate is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Types of Reactions:
Oxidation: Sodium 1-hexadecyl sulfonatoacetate can undergo oxidation reactions, particularly at the sulfonate group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the sulfonate group to a sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-hexadecyl sulfonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: Employed in the study of cell membranes and micelle formation due to its ability to mimic biological surfactants.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of micelle-based drug carriers.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents
Mechanism of Action
The primary mechanism of action of sodium 1-hexadecyl sulfonatoacetate is its ability to reduce surface tension and form micelles in aqueous solutions. This property allows it to solubilize hydrophobic compounds and enhance the dispersion of particles in a solution. The molecular targets include hydrophobic surfaces and interfaces, where the compound aligns itself to reduce surface energy .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.
Sodium octadecyl sulfate: Similar structure but with a longer alkyl chain.
Sodium hexadecanesulfonate: Similar surfactant properties but different functional groups.
Uniqueness: Sodium 1-hexadecyl sulfonatoacetate is unique due to its specific alkyl chain length and sulfonate group, which provide it with distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly useful in applications requiring efficient emulsification and dispersion .
Properties
CAS No. |
29462-74-6 |
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Molecular Formula |
C18H35NaO5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
sodium;2-hexadecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18(19)17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
YSDHJRVISXLHKX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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